molecular formula C16H13BF7N3OS B1665631 6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate CAS No. 111712-16-4

6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate

Cat. No.: B1665631
CAS No.: 111712-16-4
M. Wt: 439.2 g/mol
InChI Key: IXVZBEYWFWRNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrido(1’,2’4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-): is a complex organic compound with a unique structure that combines elements of pyridine, thiadiazine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(1’,2’:4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-) involves multiple steps. The starting materials typically include pyridine derivatives, thiadiazine, and benzimidazole. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of trifluoroethanol as a solvent and a strong acid catalyst can promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Pyrido(1’,2’:4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, chloride
  • 5H-Pyrido(1’,2’:4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, bromide

Uniqueness

The tetrafluoroborate(1-) salt form of this compound is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds with different counterions.

Properties

CAS No.

111712-16-4

Molecular Formula

C16H13BF7N3OS

Molecular Weight

439.2 g/mol

IUPAC Name

6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate

InChI

InChI=1S/C16H13F3N3OS.BF4/c1-10-13-8-24-22-12-5-3-2-4-11(12)20-15(22)21(13)7-6-14(10)23-9-16(17,18)19;2-1(3,4)5/h2-7H,8-9H2,1H3;/q+1;-1

InChI Key

IXVZBEYWFWRNJA-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methyl-3-(2,2,2-trifluoroethoxy)-5H-pyrido(1',2'-4,5)(1,2,,4)thiadiazino-(2,3-a)benzimidazol-13-ium
AG 2000
AG-2000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate
Reactant of Route 3
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate
Reactant of Route 4
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate
Reactant of Route 5
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate
Reactant of Route 6
6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.